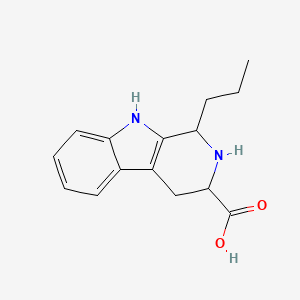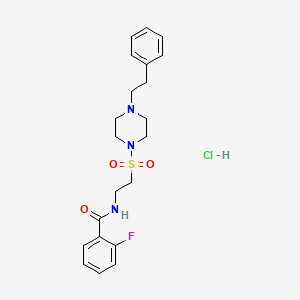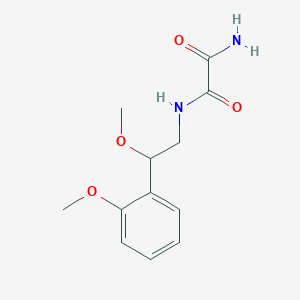![molecular formula C23H19ClN4O3S2 B2731187 N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide CAS No. 1115866-67-5](/img/structure/B2731187.png)
N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H19ClN4O3S2 and its molecular weight is 499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phase II Study of Antitumor Activity
A study on CI-921, which shares structural motifs with the compound , explored its use as a topoisomerase II poison with significant experimental antitumor activity in non-small cell lung cancer (NSCLC). The research highlighted its administration in patients with NSCLC, noting a partial response in a patient with squamous cell carcinoma, suggesting its potential for further testing in tumor treatments (Harvey et al., 1991).
Metabolism and Excretion Studies
In the investigation of L-735,524, a potent HIV-1 protease inhibitor, significant insights were gained into its metabolism and excretion in humans. This study provides a framework for understanding how similar compounds might be metabolized and eliminated from the human body, offering a foundation for evaluating the pharmacokinetics of related drugs (Balani et al., 1995).
Imaging Receptor Binding
Research involving [11C]CPC-222 as a novel radioligand demonstrated its potential for in vivo imaging of 5-HT1A receptors using positron emission tomography (PET). This approach could be adapted for studying the interaction of similar compounds with specific receptors in the human brain, providing valuable insights into their pharmacological properties and therapeutic potentials (Houle et al., 1997).
Pharmacokinetics in Anticonvulsant Agents
A study on the pharmacokinetics and metabolism of D2624, an anticonvulsant agent, in rats and humans emphasized the importance of understanding the metabolic pathways and elimination processes of pharmacologically active compounds. This research can serve as a model for studying the pharmacokinetics of structurally related compounds, aiding in the development of new therapeutic agents (Martin et al., 1997).
Metabolism and Toxicity Evaluation
The study on acrylamide (AM) metabolism in humans, following oral administration, highlights the critical aspect of assessing the metabolic conversion and potential toxicity of chemical compounds. Understanding the metabolic pathways and the formation of hemoglobin adducts can inform safety evaluations and risk assessments for related chemicals (Fennell et al., 2005).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3S2/c1-13-21(33-22(25-13)14-7-9-15(31-2)10-8-14)18-11-19(29)28-23(27-18)32-12-20(30)26-17-6-4-3-5-16(17)24/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZKWNSIBHETDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

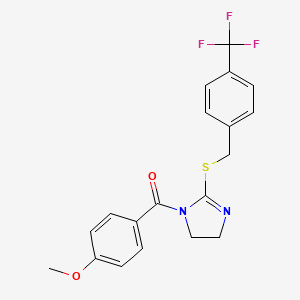
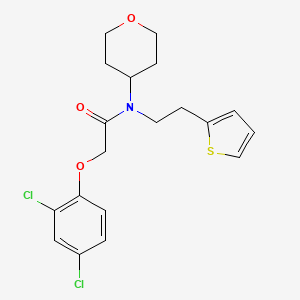

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731108.png)
![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2731109.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2731111.png)
![1-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2731113.png)
![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2731115.png)
![(E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2731117.png)
